molecular formula C18H16FN3O4 B10959840 N-(3,5-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

N-(3,5-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

Cat. No.: B10959840
M. Wt: 357.3 g/mol
InChI Key: QVRRDQXSKWMOQI-UHFFFAOYSA-N
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Description

  • N-(3,5-dimethoxybenzyl)-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide is a chemical compound with a complex structure. Let’s break it down:
    • The core structure is an oxadiazole ring , which consists of a five-membered ring containing two nitrogen atoms and one oxygen atom.
    • The substituents attached to the oxadiazole ring include:
      • A 3,5-dimethoxybenzyl group (attached to one nitrogen atom).
      • A 4-fluorophenyl group (attached to another nitrogen atom).
      • A carboxamide group (attached to the oxygen atom).
  • This compound exhibits interesting properties due to its diverse functional groups.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Chemistry: Investigating the reactivity of oxadiazole-containing compounds and designing new derivatives.

      Biology: Studying their interactions with biological targets (e.g., enzymes, receptors).

      Medicine: Exploring potential drug candidates based on their pharmacological properties.

      Industry: Developing materials (e.g., polymers) with specific properties.

  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. For instance:
      • If it interacts with enzymes, it may inhibit or activate their functions.
      • If it binds to receptors, it could modulate cellular signaling pathways.
      • Further studies are needed to elucidate its precise mode of action.
  • Comparison with Similar Compounds

      Similar Compounds:

    Properties

    Molecular Formula

    C18H16FN3O4

    Molecular Weight

    357.3 g/mol

    IUPAC Name

    N-[(3,5-dimethoxyphenyl)methyl]-3-(4-fluorophenyl)-1,2,4-oxadiazole-5-carboxamide

    InChI

    InChI=1S/C18H16FN3O4/c1-24-14-7-11(8-15(9-14)25-2)10-20-17(23)18-21-16(22-26-18)12-3-5-13(19)6-4-12/h3-9H,10H2,1-2H3,(H,20,23)

    InChI Key

    QVRRDQXSKWMOQI-UHFFFAOYSA-N

    Canonical SMILES

    COC1=CC(=CC(=C1)CNC(=O)C2=NC(=NO2)C3=CC=C(C=C3)F)OC

    Origin of Product

    United States

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